molecular formula C20H19ClN4 B1606469 3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride CAS No. 2390-56-9

3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride

Cat. No. B1606469
CAS RN: 2390-56-9
M. Wt: 350.8 g/mol
InChI Key: SQHWUYVHKRVCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride is an organic cation that is phenothiazin-5-ium substituted by amino and dimethylamino groups at positions 3 and 7 respectively . The chloride salt is the histological dye 'azure A’ .


Synthesis Analysis

The synthesis of 3-Amino-7-(N,N-Dimethylamino)-2-Substituted-5-Phenylphenazin-5-Ium Chlorides has been achieved via oxidative cyclization with potassium permanganate . The yields of these compounds range from 42.5% to 75.8% based on the electrophilic ability of different substituted groups under the temperature of 95°C, pH 4.5, and the reaction time of 8 hours .


Molecular Structure Analysis

The molecular formula of 3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride is C14H14N3S . Its average mass is 256.345 Da and its mono-isotopic mass is 256.090302 Da .


Chemical Reactions Analysis

The positive ammonium groups of the protonated chitosan were directly bound to negatively charged sulfate groups of poly(vinyl sulfate) (PVS, 2.5 x 10-3 mol L-1) using 3-amino-7-dimethylamino-2-methylphenothiazin-5-ium chloride (toluidine blue, 1% m/v solution) as an indicator .

Scientific Research Applications

Synthesis and Chemical Characteristics

3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride has been synthesized using potassium permanganate as an oxidant through oxidative cyclization. This method offers an efficient, economical, and environmentally friendly route to produce these compounds in high yields (Yuan Liu et al., 2019).

DNA Interaction Studies

This compound has been utilized in DNA-binding studies. For example, 5-(4-Acryloylaminophenyl)-3-amino-7-dimethylamino-2-methylphenazinium chloride, a related compound, was co-polymerized with acrylamide in the presence of λ phage DNA, indicating its potential for DNA-related research and applications (M. Maeda et al., 1989).

Electrochemistry and Surface Science

Studies have been conducted on the behavior of related phenazinium compounds during electrodeposition processes, such as in the case of Cu electrodeposition from acidic sulphate solutions. These studies provide insights into nucleation, charge-transfer kinetics, and mass-transport effects (B. Bozzini et al., 2006).

Biomedical Applications

The compound has been investigated for potential applications in biomedical research. For instance, a related compound, dansyl chloride, has been used for the quantitative microanalysis of amino acids and in the study of peptide sequence, showing its utility in biochemical and molecular biology research (S. R. Snodgrass et al., 1973).

Material Science and Polymer Research

3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride and its derivatives have been used in synthesizing heterocyclic polymers. These studies explore the effects of various conditions on the yields and chemical structures of the polymers, contributing to the development of new materials with potential applications in electronics and other fields (S. Ozkan et al., 2015).

Fluorescence and Optical Studies

The compound's derivatives have been studied for their nonlinear optical properties, which are of interest in fields such as photonics and materials science. The research focuses on aspects like refractive index and light interaction, which are crucial for developing advanced optical materials and devices (H. Badran, 2012).

Safety And Hazards

While specific safety and hazard information for 3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride is not available, general safety precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

2-N,2-N-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4.ClH/c1-23(2)16-9-11-18-20(13-16)24(15-6-4-3-5-7-15)19-12-14(21)8-10-17(19)22-18;/h3-13,21H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHWUYVHKRVCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride

CAS RN

2390-56-9, 8004-94-2
Record name Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2390-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safranin bluish
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Safranin bluish
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, ar-methyl derivatives, chlorides
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-amino-7-(dimethylamino)-5-phenylphenazinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride
Reactant of Route 3
3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride
Reactant of Route 4
3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride
Reactant of Route 5
3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride
Reactant of Route 6
3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.